2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a morpholine ring
Preparation Methods
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with an appropriate acylating agent to introduce the acetamide functionality. The morpholine ring is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The fluorophenyl and morpholine groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives, such as:
4-(4-fluorophenyl)piperazine: Lacks the acetamide and morpholine groups, resulting in different pharmacological properties.
N-(4-morpholin-4-ylphenyl)acetamide: Lacks the piperazine ring, affecting its interaction with biological targets. The uniqueness of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide lies in its combined structural features, which confer specific biological activities.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c23-18-1-5-20(6-2-18)26-11-9-25(10-12-26)17-22(28)24-19-3-7-21(8-4-19)27-13-15-29-16-14-27/h1-8H,9-17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSRPXRKCRZPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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